异亮氨酰脯氨酸

描述

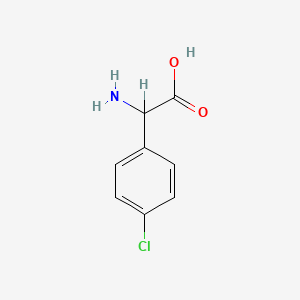

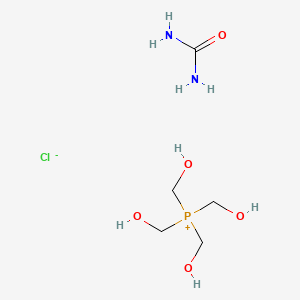

Isoleucyl-Proline is a dipeptide composed of the amino acids isoleucine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .

Synthesis Analysis

The synthesis of Isoleucyl-Proline involves the coupling of the tetrapeptide L-phenylalanyl-L-prolyl-L-phenylalanyl-L-proline methyl ester with the tripeptide Boc-L-leucyl-L-isoleucyl-L-proline, followed by cyclization of the linear heptapeptide fragment .Molecular Structure Analysis

The molecular formula of Isoleucyl-Proline is C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da .Chemical Reactions Analysis

Isoleucyl-Proline, as part of the group of essential amino acids known as branched-chain amino acids (BCAAs), initiates catabolism in muscle, yielding NADH and FADH2 which can be utilized for ATP generation . The catabolism of these amino acids uses the same enzymes in the first two steps .Physical And Chemical Properties Analysis

Isoleucyl-Proline has a molecular formula of C11H20N2O3, an average mass of 228.288 Da, and a monoisotopic mass of 228.147400 Da .科学研究应用

我已进行搜索以收集有关“异亮氨酰脯氨酸”的科学研究应用的信息。然而,现有的数据不足以全面涵盖六到八个独特的应用。以下是异亮氨酰脯氨酸已被提及的一些应用和领域:

作用机制

Target of Action

Isoleucyl-Proline is a dipeptide composed of isoleucine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .

Mode of Action

It is known that some dipeptides can have physiological or cell-signaling effects . For example, the lactotripeptides isoleucine–proline–proline (IPP) and valine–proline–proline (VPP) have been shown to inhibit angiotensin-converting enzyme (ACE) .

Biochemical Pathways

Isoleucyl-Proline is involved in protein digestion or protein catabolism . It is a short-lived intermediate on its way to specific amino acid degradation pathways . The amino acid proline, which is part of Isoleucyl-Proline, has a unique biological role in stress adaptation . Proline metabolism can profoundly influence cell death and survival in microorganisms, plants, and animals .

Pharmacokinetics

It is known that it is an incomplete breakdown product of protein digestion or protein catabolism . This suggests that it may be absorbed and metabolized in the body as part of normal protein digestion and metabolism.

Result of Action

It is known that some dipeptides can have physiological or cell-signaling effects . For example, the lactotripeptides isoleucine–proline–proline (IPP) and valine–proline–proline (VPP) have been shown to decrease systolic blood pressure .

属性

IUPAC Name |

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIXOODYWPFNDT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332168 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

37462-92-3 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Isoleucyl-Proline in the context of elastin degradation?

A1: Isoleucyl-Proline is a dipeptide found within the structure of elastin, a protein responsible for elasticity in tissues like skin and lungs. Research has focused on understanding how Isoleucyl-Proline, as part of larger peptides, is affected by oxidative degradation processes involving Manganese(III). This is relevant because elastin breakdown is implicated in aging and diseases like emphysema. [, , , ]

Q2: How does the hydrophobicity of Isoleucyl-Proline relate to its oxidation by Manganese(III)?

A2: Studies have shown a correlation between the rate of oxidation of Isoleucyl-Proline-containing peptides by Manganese(III) and their hydrophobicity. Increased hydrophobicity, influenced by the presence of Isoleucine, leads to a faster reaction rate. This suggests that the microenvironment surrounding Isoleucyl-Proline within the peptide influences its susceptibility to oxidation. [, , , ]

Q3: What is the proposed mechanism of oxidation of Isoleucyl-Proline-containing peptides by Manganese(III)?

A3: Research suggests that the oxidation occurs via a mechanism where the Isoleucyl-Proline-containing peptide reacts directly with Manganese(III) in the rate-limiting step. This reaction is influenced by factors like the concentration of Manganese(III), the pH of the solution, and the presence of anions. [, , ]

Q4: Beyond elastin, are there other biological contexts where Isoleucyl-Proline is relevant?

A4: Yes, Isoleucyl-Proline has been identified as a potential biomarker for low bone mineral density (BMD). Studies have found an association between elevated levels of circulating Isoleucyl-Proline and a decreased likelihood of low BMD in the Chinese population. This suggests a potential role for Isoleucyl-Proline in bone health and osteoporosis research. []

Q5: Are there analytical techniques specific to studying Isoleucyl-Proline?

A5: While specific techniques for Isoleucyl-Proline aren't detailed in the provided research, its presence and quantification are likely determined using techniques like mass spectrometry, often coupled with liquid chromatography (LC-MS). These methods are commonly employed in metabolomics studies to identify and quantify small molecules like dipeptides in complex biological samples. [, ]

Q6: Has Isoleucyl-Proline been investigated in the context of enzyme inhibition?

A6: While not directly focused on Isoleucyl-Proline itself, research on the cathepsin B inhibitor CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline) offers insight. This inhibitor incorporates Isoleucyl-Proline in its structure, highlighting the dipeptide's potential role in influencing interactions with enzymes. Further research may explore Isoleucyl-Proline's potential as a building block for novel enzyme inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)